molecular formula C28H22N2O B15284329 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol

4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol

Cat. No.: B15284329
M. Wt: 402.5 g/mol
InChI Key: OCXVNJOZYOAKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzyl group, two phenyl groups, and a phenol group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol typically involves a multi-step process. One common method is the condensation reaction of benzil with benzylamine and ammonium acetate in the presence of a suitable solvent such as glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by forming stable complexes. The phenol group can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications .

Properties

Molecular Formula

C28H22N2O

Molecular Weight

402.5 g/mol

IUPAC Name

4-(1-benzyl-4,5-diphenylimidazol-2-yl)phenol

InChI

InChI=1S/C28H22N2O/c31-25-18-16-24(17-19-25)28-29-26(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)30(28)20-21-10-4-1-5-11-21/h1-19,31H,20H2

InChI Key

OCXVNJOZYOAKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.